1,4-Diazepan-6-ol dihydrochloride
Description
1,4-Diazepan-6-ol dihydrochloride is a seven-membered heterocyclic compound containing two nitrogen atoms in the diazepane ring and a hydroxyl group at the 6-position. Its dihydrochloride salt form enhances solubility and stability, making it a valuable intermediate in pharmaceutical synthesis. The hydrochloride salt form is common in drug development to improve bioavailability and handling properties .
Properties
CAS No. |
1951445-01-4 |
|---|---|
Molecular Formula |
C5H13ClN2O |
Molecular Weight |
152.62 g/mol |
IUPAC Name |
1,4-diazepan-6-ol;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c8-5-3-6-1-2-7-4-5;/h5-8H,1-4H2;1H |
InChI Key |
YJTHGZMOHQZWHG-UHFFFAOYSA-N |
SMILES |
C1CNCC(CN1)O.Cl.Cl |
Canonical SMILES |
C1CNCC(CN1)O.Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Foundations of 1,4-Diazepan-6-ol Dihydrochloride
Molecular Characteristics
This compound (C₅H₁₄Cl₂N₂O) features a seven-membered diazepane ring with two nitrogen atoms at positions 1 and 4, a hydroxyl group at position 6, and two hydrochloride counterions. The compound’s instability in its free base form necessitates stabilization through dihydrochloride salt formation, which enhances solubility and shelf life.
Primary Synthetic Routes
Cyclocondensation Followed by Hydrogenation
A widely inferred method involves cyclocondensation of linear precursors to form the diazepane core, followed by catalytic hydrogenation to introduce functional groups.
Precursor Synthesis
A hypothetical precursor, such as N-benzyl-protected 1,4-diazepan-6-ol, may be synthesized via cyclocondensation of a diamine (e.g., ethylenediamine derivative) with a carbonyl-containing compound. For example, reacting 1,2-diaminoethane with a hydroxylated epoxide could yield the diazepane ring.
Catalytic Hydrogenation
The benzyl protecting groups are removed via hydrogenation in a two-phase system of dilute hydrochloric acid and an organic solvent (e.g., toluene), using palladium on carbon (Pd/C) as the catalyst. Conditions typically involve:
- Pressure : 10–30 bar H₂
- Temperature : 40–120°C
- Catalyst loading : 0.2–2% Pd/C relative to substrate.
This step simultaneously reduces nitro or benzyl groups and stabilizes the product as the dihydrochloride salt.
Direct Cyclization of Amino Alcohols
An alternative route employs amino alcohols as starting materials. For instance, 6-hydroxy-1,4-diazepane could be synthesized via acid-catalyzed cyclization of a linear amino alcohol, such as 3-aminopropane-1,2-diol, followed by HCl treatment.
Reaction Conditions
This method avoids protective groups but risks side reactions like polymerization.
Industrial-Scale Production Considerations
Optimization for Yield and Purity
Industrial processes prioritize cost-effectiveness and scalability. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd/C) | 0.5–1.5% w/w | Minimizes costs |
| HCl Concentration | 5–10% aqueous | Prevents hydrolysis |
| Reaction Time | 2–4 hours | Balances throughput |
Analytical Validation and Quality Control
Spectroscopic Characterization
Comparative Analysis of Methodologies
Emerging Techniques and Research Gaps
Enzymatic Synthesis
Preliminary studies suggest lipases could catalyze ring closure under mild conditions, though yields remain suboptimal.
Flow Chemistry
Microreactor systems may enhance heat transfer during exothermic hydrogenation steps, reducing decomposition risks.
Chemical Reactions Analysis
Types of Reactions
1,4-Diazepan-6-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1,4-Diazepan-6-ol dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-diazepan-6-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 1,4-diazepan-6-ol dihydrochloride with structurally similar compounds, highlighting key differences in substituents, molecular weight, and applications:
Key Differences and Implications
The high cost (€2,761/500mg) suggests specialized use . Fluorine (6-Fluoro derivative): Introduces electronegativity, which may enhance metabolic stability and binding affinity in target proteins . Carboxylic Acid (Dimethyl-carboxylic acid derivative): Enables salt formation or conjugation, expanding utility in prodrug design .
Ring Heteroatom Variations :
- Replacement of a nitrogen with oxygen (e.g., oxazepane derivatives like [(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride) reduces ring basicity, altering reactivity in nucleophilic substitutions .
The hydroxyl group in this compound offers a site for further functionalization, such as esterification or glycosylation.
Cost and Availability
- The 6-Methyl derivative is priced significantly higher (€918/50mg) than oxazepane analogs (e.g., 5-tert-Butyl-1,4-oxazepane hydrochloride at €670/50mg), reflecting synthesis complexity or niche demand .
Q & A
Q. What are the common synthetic routes for 1,4-Diazepan-6-ol dihydrochloride, and how can reaction yields be optimized?
The synthesis typically involves cyclization of amino alcohols or amines under acidic conditions. For example:
- Route 1 : Cyclization of precursor amino alcohols with hydrochloric acid to form the diazepane ring, followed by purification via recrystallization .
- Route 2 : Fluorinated analogs (e.g., 4,4-difluoroazepane hydrochloride) are synthesized using fluorinating agents like DAST (diethylaminosulfur trifluoride), with yields improved by controlling reaction temperature (0–5°C) and stoichiometric ratios .
Optimization Tips : - Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
- Monitor pH during cyclization to avoid side reactions.
- Employ column chromatography (silica gel, MeOH/CH₂Cl₂) for purification .
Q. What analytical methods are recommended for characterizing this compound?
Key techniques include:
| Method | Application | Example Data |
|---|---|---|
| NMR | Confirm molecular structure and purity. | ¹H NMR (D₂O): δ 3.2–3.8 (m, ring H) |
| HPLC | Quantify purity (>98% for pharmacological use). | Retention time: 8.2 min (C18 column) |
| Mass Spec | Verify molecular weight. | m/z 171.61 (M+H⁺) |
| TGA/DSC | Assess thermal stability. | Decomposition onset: 220°C |
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Avoid skin contact due to potential irritancy .
- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of fine particles.
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How does the dihydrochloride salt form influence the compound’s solubility and reactivity compared to the free base?
- Solubility : The dihydrochloride form enhances water solubility (e.g., >50 mg/mL in aqueous buffers) due to ionic interactions, facilitating biological assays .
- Reactivity : The hydrochloride groups stabilize the compound during storage but may require pH adjustment (e.g., neutralization with NaOH) for reactions sensitive to acidity .
Methodological Note : Use Karl Fischer titration to monitor residual moisture, which can affect salt stability .
Q. How can researchers resolve contradictions in bioaccumulation data for this compound?
Discrepancies in bioaccumulation factors (BCF) may arise from species-specific metabolism. For example:
- Algae : BCF = 450 (high uptake due to passive diffusion) .
- Fish : BCF = 6 (active excretion reduces accumulation) .
Resolution Strategy : - Conduct cross-species assays (e.g., Daphnia, zebrafish) under standardized OECD guidelines.
- Use radiolabeled isotopes (e.g., ¹⁴C) to trace metabolic pathways and quantify excretion rates .
Q. What advanced purification techniques are suitable for isolating enantiomers of this compound?
- Chiral HPLC : Utilize cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
- Crystallization : Opt for chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers .
Case Study : A 95% enantiomeric excess was achieved for a related diazepane derivative using simulated moving bed chromatography .
Q. How can researchers validate the compound’s mechanism of action in neurological studies?
- In Vitro : Perform competitive binding assays with radiolabeled GABA_A receptor ligands (e.g., ³H-flunitrazepam) to assess affinity .
- In Vivo : Use knockout murine models lacking specific GABA_A subunits to confirm target specificity .
Data Interpretation : Compare IC₅₀ values with benzodiazepine controls (e.g., diazepam) to evaluate potency .
Q. What strategies mitigate degradation of this compound in long-term stability studies?
- Storage : Keep at -20°C in amber vials under nitrogen to prevent photodegradation and oxidation .
- Formulation : Lyophilize with cryoprotectants (e.g., trehalose) for reconstitution in PBS before use .
Stability Data :
| Condition | Degradation (%) | Time |
|---|---|---|
| 25°C, light-exposed | 15% | 30 days |
| 4°C, dark | <2% | 6 months |
Q. How can computational modeling predict the compound’s interactions with non-target proteins?
- Docking Simulations : Use AutoDock Vina to screen against the Protein Data Bank (PDB) for off-target binding (e.g., serotonin receptors) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS software) .
Validation : Cross-check with SPR (surface plasmon resonance) to confirm binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
